molecular formula C11H10FN3O3 B14989375 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B14989375
M. Wt: 251.21 g/mol
InChI Key: BOLRMFPBDLVOEQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenoxy group and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The starting material, 4-fluorophenol, is reacted with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under cyclization conditions.

    Coupling Reaction: The fluorophenoxy intermediate is then coupled with the oxadiazole derivative using a suitable coupling reagent, such as EDCI or DCC, to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    High-throughput synthesis: Utilizing automated synthesizers to increase yield and efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Affecting cell signaling, proliferation, or apoptosis.

    Inhibit or activate pathways: Influencing metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

    2-(4-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design.

Properties

Molecular Formula

C11H10FN3O3

Molecular Weight

251.21 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C11H10FN3O3/c1-7-11(15-18-14-7)13-10(16)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16)

InChI Key

BOLRMFPBDLVOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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